ATPase-IN-3 Demonstrates Superior In Vivo Gastroprotective Efficacy Compared to Esomeprazole
In an ethanol-induced gastric ulcer model in rats, ATPase-IN-3 (compound 6) exhibited a 97.8% ulcer inhibition percentage and an ulcer area of 12.8 ± 1.1 mm². In the same study, the clinical proton pump inhibitor esomeprazole (20 mg/kg) achieved a 77.3% inhibition and an ulcer area of 124.1 ± 1.3 mm². The vehicle control (10% Tween 80) had an ulcer area of 550 ± 0.9 mm² [1]. This represents a 20.5 percentage point increase in inhibition and a 90% reduction in ulcer area relative to the standard-of-care comparator.
| Evidence Dimension | Gastric Ulcer Protection in Rat Model |
|---|---|
| Target Compound Data | 97.8% inhibition; 12.8 ± 1.1 mm² ulcer area |
| Comparator Or Baseline | Esomeprazole (20 mg/kg): 77.3% inhibition; 124.1 ± 1.3 mm² ulcer area. Vehicle: 550 ± 0.9 mm² ulcer area. |
| Quantified Difference | +20.5% inhibition; -89.7% ulcer area vs. esomeprazole |
| Conditions | In vivo; Ethanol-induced gastric ulcer model in rats; Pretreatment 2 hours prior to ethanol. |
Why This Matters
This quantitative head-to-head data provides a clear, evidence-based rationale for selecting ATPase-IN-3 over the clinical benchmark esomeprazole for preclinical gastroprotection studies.
- [1] Ameen RQ, Amin ZA, Ahmad HO, Ghafur DD, Toma MG, Sabah N, Fakhir M, Abdulla G. Gastroprotective effect of rhodanine and 2,4-thiazolidinediones scaffolds in rat stomachs by contribution of anti-apoptotic (BCL-2) and tumor suppressor (P53) proteins. Sci Rep. 2024;14(1):1699. View Source
